What is 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine?
What is 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine?
An In-depth Technical Guide to 1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0)
Executive Summary
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly referred to as LPC(13:0), is a specific lysophosphatidylcholine (LPC) distinguished by its 13-carbon odd-chain fatty acid. As a member of the lysophospholipid class, it is an intermediate in phosphatidylcholine metabolism and an active signaling molecule.[1] LPCs are generated through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholines.[2] Beyond their structural role, LPCs, including LPC(13:0), are implicated in a multitude of cellular processes such as immune cell activation, inflammation, and cell proliferation.[1] Elevated levels of LPCs are associated with pathological states including atherosclerosis, cancer, and neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of the physicochemical properties, biological significance, and key experimental methodologies relevant to LPC(13:0) for professionals in research and drug development.
Introduction: Situating LPC(13:0) in the Lysophospholipid Landscape
Lysophosphatidylcholines (LPCs) are amphiphilic molecules derived from the hydrolysis of phosphatidylcholines (PCs), the most abundant phospholipid class in eukaryotic cell membranes.[1][4] This conversion, primarily catalyzed by phospholipase A2 (PLA2), removes the fatty acid from the sn-2 position of the glycerol backbone, yielding an LPC and a free fatty acid.[5]
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 13:0) is a monoacylglycerophosphocholine, notable for its odd-chain tridecanoic acid at the sn-1 position.[6] While most endogenous fatty acids possess an even number of carbons, the presence of odd-chain fatty acids, and consequently odd-chain LPCs like LPC(13:0), often relates to specific metabolic pathways, such as the catabolism of certain amino acids and microbial fermentation in the gut.[7] This makes LPC(13:0) a molecule of particular interest for studying diet-host-microbiome interactions and their downstream physiological effects.
Physicochemical Properties of LPC(13:0)
The structural characteristics of LPC(13:0) dictate its behavior in aqueous and lipid environments, influencing its role in membrane dynamics and cellular signaling.[3] Its amphiphilic nature, with a polar phosphocholine headgroup and a hydrophobic acyl tail, allows it to insert into and perturb lipid bilayers.
| Property | Value | Source |
| IUPAC Name | [(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [6] |
| Molecular Formula | C21H44NO7P | [6][8] |
| Molecular Weight | 453.5 g/mol | [6] |
| CAS Number | 20559-17-5 | [6] |
| Lipid Class | Monoacylglycerophosphocholine | [6] |
| Common Synonyms | 13:0 Lyso PC, LPC(13:0/0:0) | [3][6] |
Biosynthesis and Metabolic Turnover
The cellular concentration of LPC(13:0) is tightly regulated by a dynamic cycle of synthesis and degradation. Understanding this metabolic flux is critical, as dysregulation is often linked to disease.[2]
Biosynthesis:
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Phospholipase A2 (PLA2): The primary route for LPC generation is the hydrolysis of the sn-2 fatty acid from phosphatidylcholine (PC), specifically PC(13:0/X:X), by PLA2 enzymes.[5]
-
Lecithin-Cholesterol Acyltransferase (LCAT): In plasma, LCAT can transfer a fatty acid from PC to cholesterol, also producing an LPC molecule.[1]
Catabolism & Remodeling:
-
Lysophosphatidylcholine Acyltransferase (LPCAT): LPCs are rapidly re-acylated back into PCs by LPCAT enzymes in a process known as the Lands cycle. This is a key mechanism for maintaining membrane homeostasis and regulating LPC signaling.[2][4]
-
Autotaxin (ATX): LPC can be hydrolyzed by autotaxin to yield lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[2]
-
Lysophospholipase: These enzymes can remove the remaining fatty acid from LPC to produce glycerophosphocholine (GPC).[2]
Biological Functions and Signaling Cascades
LPC(13:0) acts as a pleiotropic signaling molecule, exerting its effects through various receptor-mediated and direct biophysical mechanisms.[2] Its functions range from modulating inflammation to influencing cell survival.
Receptor-Mediated Signaling: LPCs are known agonists for several receptor families, initiating intracellular signaling cascades.[5]
-
G Protein-Coupled Receptors (GPCRs): Receptors such as G2A have been identified as LPC receptors, though this remains an area of active research.[5] Activation can trigger downstream pathways involving Rho, leading to cytoskeletal rearrangement and cell migration.
-
Toll-Like Receptors (TLRs): LPCs can activate TLRs, particularly TLR2 and TLR4, leading to the activation of inflammatory pathways through transcription factors like nuclear factor kappa-B (NF-κB).[5][9] This results in the expression of pro-inflammatory cytokines and chemokines.
Other Signaling Mechanisms:
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Protein Kinase C (PKC) Modulation: LPCs can directly influence the activity of PKC isoforms.[1] Low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations can be inhibitory.[1] This suggests a role for LPC in fine-tuning cellular responses to other stimuli.
-
Ion Channel Activation: LPCs can modulate the activity of various ion channels, including transient receptor potential (TRP) channels, which can impact processes like nociception (pain signaling).[9]
Pathophysiological Implications:
-
Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (ox-LDL) and is found in high concentrations in atherosclerotic plaques, where it promotes endothelial dysfunction and inflammation.[2][9]
-
Cancer: Altered LPC metabolism has been observed in various cancers.[3] LPCs can promote cell proliferation and survival, making them potential biomarkers and therapeutic targets.[1][3]
-
Neurodegeneration: Studies suggest a link between altered levels of LPC(13:0) and the progression of diseases like Alzheimer's and Parkinson's.[3] In experimental models, LPCs are used to induce demyelination to mimic diseases like multiple sclerosis.[10]
Methodologies for Investigation
Accurate and robust methodologies are essential for elucidating the role of LPC(13:0) in biological systems.
Handling and Storage: LPC(13:0) is typically supplied as a powder.[11] Due to the hygroscopic nature of the phosphocholine headgroup and the potential for oxidation of any trace unsaturated contaminants, it is critical to store the compound under inert gas (e.g., argon) at -20°C or below.[11] For creating stock solutions, use high-purity solvents like ethanol or chloroform.
Protocol 1: Quantification of LPC(13:0) in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[12][13]
-
Rationale: This method provides high specificity by separating lipids chromatographically before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for distinguishing LPC(13:0) from other isobaric lipid species.[12]
-
Step-by-Step Methodology:
-
Internal Standard Spiking: Prior to extraction, spike the sample (e.g., plasma, cell lysate) with a known amount of a non-endogenous internal standard. The ideal choice is a deuterated LPC or an LPC with a different odd-chain length (e.g., LPC 17:0) to account for variations in extraction efficiency and instrument response.[12]
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction. A modified Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water) extraction is standard. An improved method that avoids acid-catalyzed decomposition of other lipid classes is recommended for comprehensive lipidomics.[14]
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly and incubate.
-
Add water to induce phase separation.
-
Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid film in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
-
LC Separation: Inject the sample onto a reverse-phase C18 or C8 column. Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[15]
-
MS/MS Detection: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.[13] Set the mass spectrometer to perform a precursor ion scan for m/z 184, which is the characteristic phosphocholine headgroup fragment, or use Multiple Reaction Monitoring (MRM) for the specific transition of the LPC(13:0) parent ion to the m/z 184 fragment.[13]
-
Quantification: Calculate the concentration of LPC(13:0) by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of LPC(13:0).
-
Protocol 2: In Vitro Assay for LPC-Induced Cellular Response
This protocol provides a framework for assessing the effect of LPC(13:0) on a specific cellular outcome, such as cytokine release or signaling pathway activation.
-
Rationale: Cell-based assays are essential for determining the direct biological activity of LPC(13:0) and dissecting the underlying molecular mechanisms. The choice of cell line (e.g., macrophages for inflammation, endothelial cells for vascular studies) is critical and depends on the research question.
-
Step-by-Step Methodology:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency (typically 70-80%) in standard growth medium.
-
Serum Starvation (Optional): To reduce background signaling from growth factors in serum, replace the growth medium with a low-serum or serum-free medium for 2-24 hours before treatment.
-
LPC(13:0) Preparation: Prepare a stock solution of LPC(13:0) in a suitable vehicle (e.g., ethanol or BSA-conjugated medium). Causality Insight: LPC is poorly soluble in aqueous media and can form micelles at high concentrations; conjugating it to fatty acid-free Bovine Serum Albumin (BSA) ensures its monomeric delivery to cells, mimicking its physiological transport in plasma.
-
Cell Treatment: Dilute the LPC(13:0) stock solution to the desired final concentrations in the cell culture medium. Include a "vehicle control" group that receives the same concentration of BSA/ethanol without the lipid. Typical treatment concentrations can range from 1 µM to 50 µM.[1]
-
Incubation: Incubate the cells with LPC(13:0) for a predetermined time, which can range from minutes (for signaling phosphorylation events) to hours (for gene expression or cytokine release).
-
Endpoint Analysis:
-
For Signaling: Lyse the cells and perform Western blotting to detect the phosphorylation of target proteins (e.g., p-ERK, p-IκB).
-
For Gene Expression: Isolate RNA and perform RT-qPCR to measure the expression of target genes (e.g., IL-6, TNF-alpha).
-
For Cytokine Release: Collect the cell culture supernatant and measure secreted cytokine levels using an ELISA or multiplex bead array.
-
-
Conclusion and Future Perspectives
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is more than a simple metabolic intermediate; it is a bioactive lipid with significant implications for cellular signaling and pathophysiology. Its odd-chain nature provides a unique window into the interplay between diet, metabolism, and disease. For researchers and drug development professionals, LPC(13:0) serves as a valuable biomarker and a potential target for therapeutic intervention.[3] Future research should focus on elucidating its specific receptor interactions, defining its role in the context of the gut microbiome's production of odd-chain fatty acids, and exploring the therapeutic potential of modulating its metabolic pathways in diseases ranging from atherosclerosis to cancer.
References
- Mogutov, M. A., & Kurbatov, L. K. (2000). Effect of Lysophosphatidylcholine on Transmembrane Signal Transduction. PubMed.
- Law, S. H., et al. (2019). Proposed signaling pathways by which LPC mediates pain.
- Lawa, S., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. PMC.
- Tan, S. T., et al. (2021).
- Kugiyama, K., et al. (1995). Lysophosphatidylcholine inhibits surface receptor-mediated intracellular signals in endothelial cells by a pathway involving protein kinase C activation.
- Sun, P., et al. (2007).
- Okudaira, M., et al. (2010).
- Liebisch, G., & Schmitz, G. (2009). Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
- Okudaira, M., et al. (2010). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry.
- Smolecule. (n.d.). Buy 1-Tridecanoyl-sn-glycero-3-phosphocholine. Smolecule.
- Aladdin Scientific Corporation. (n.d.). 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. Labcompare.
- Kennedy, E. P., et al. (2021). Differential utilization of vitamin B12-dependent and independent pathways for propionate metabolism across human cells. PubMed Central.
- Wikipedia. (2023).
- PubChem. (n.d.). PC(13:0/0:0). PubChem.
- Avanti Polar Lipids. (n.d.). PC & LPC. Avanti Research.
- Sigma-Aldrich. (n.d.). L-α-Lysophosphatidylcholine from egg yolk.
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